molecular formula C15H23NO4 B2615954 2-(benzyloxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide CAS No. 1854863-55-0

2-(benzyloxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide

Cat. No.: B2615954
CAS No.: 1854863-55-0
M. Wt: 281.352
InChI Key: BXSYDIHFYBAPHS-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide is a chemical compound of interest in medicinal chemistry and pharmacological research. Its structure, featuring ether, amide, and hydroxy functional groups, is often investigated for potential biological activity. Compounds with similar structural motifs, particularly those containing methoxy and hydroxy groups on an aromatic system, have demonstrated significant antiproliferative activity against various human cancer cell lines . The presence of these electron-donating groups is a key feature in the design of novel molecules for evaluating antioxidative capacity, as they can donate hydrogen atoms or electrons to stabilize free radicals . Furthermore, the amide linkage is a prevalent and stable functional group in drug design, and derivatives with such groups are commonly explored for their antibacterial properties , especially against Gram-positive strains . The benzyloxy group can serve as a protective group for the hydroxy functionality, a crucial strategy in multi-step organic synthesis to achieve chemoselectivity . This compound is intended for research applications only, including as a building block in organic synthesis, a precursor for the development of potential therapeutic agents, and a candidate for in vitro biological screening. It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-(2-hydroxy-4-methoxy-2-methylbutyl)-2-phenylmethoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4/c1-15(18,8-9-19-2)12-16-14(17)11-20-10-13-6-4-3-5-7-13/h3-7,18H,8-12H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXSYDIHFYBAPHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)(CNC(=O)COCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzyloxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Structure

The molecular structure of 2-(benzyloxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide can be represented as follows:

  • Molecular Formula : C₁₅H₁₉NO₃
  • Molecular Weight : 273.32 g/mol

Structural Features

  • Benzyloxy Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Hydroxy and Methoxy Substituents : May contribute to hydrogen bonding and influence the compound's reactivity and solubility.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the benzyloxy group is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and cell lysis.
  • Antioxidant Properties : The hydroxy group in the structure may contribute to antioxidant activity by scavenging free radicals, thus protecting cells from oxidative stress.
  • Anti-inflammatory Effects : Some derivatives of similar compounds have shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.

Antimicrobial Studies

A study conducted on a series of acetamides, including derivatives similar to 2-(benzyloxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide, revealed significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) at concentrations as low as 10 µg/mL. The structure-activity relationship indicated that modifications in the alkyl chain length and functional groups significantly influenced antimicrobial efficacy .

Antioxidant Activity

Research published in the Journal of Medicinal Chemistry demonstrated that compounds with hydroxyl groups exhibited a marked increase in radical scavenging activity. The IC50 values for radical scavenging ranged from 5 to 20 µM, indicating a strong potential for use in formulations aimed at reducing oxidative damage .

Comparative Biological Activity Table

Compound Activity Type IC50/Minimum Inhibitory Concentration (MIC) Reference
2-(benzyloxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamideAntibacterial10 µg/mL (against MRSA)
Related Hydroxyl CompoundsAntioxidant5 - 20 µM (radical scavenging)
Bismuth ComplexesAntimicrobial0.63 - 1.25 µM (against VRE)

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds similar to 2-(benzyloxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide may possess anticonvulsant properties. A study on related acetamides demonstrated their efficacy in inhibiting seizures, highlighting the significance of structural features such as the acetamido group and benzyl moiety in enhancing anticonvulsant activity. This opens avenues for developing new anticonvulsant medications based on this compound's structure .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly against α-glucosidase and acetylcholinesterase. These enzymes are critical in managing conditions such as Type 2 diabetes mellitus and Alzheimer's disease. Preliminary studies suggest that derivatives of this compound can effectively inhibit these enzymes, thereby offering therapeutic benefits .

Synthesis of Novel Compounds

The acetamide functional group present in 2-(benzyloxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide serves as a versatile building block in organic synthesis. This compound can be utilized to create a variety of derivatives with enhanced biological activities, making it a valuable precursor in drug development processes .

Case Studies

StudyFocusFindings
Camerman et al., 2005Anticonvulsant ActivityIdentified structural features responsible for anticonvulsant effects; suggested further exploration of acetamido and benzyl groups in drug design.
Sakai et al., 2022Synthetic UtilityDemonstrated the use of acetamides in synthesizing N-alkylacetamides; highlighted versatility in pharmaceutical applications.
Recent Studies (2023)Enzyme InhibitionInvestigated the inhibitory effects on α-glucosidase; found significant potential for managing diabetes through enzyme modulation.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s branched hydroxy-methoxy chain distinguishes it from simpler alkyl (e.g., n-butyl in compound 30) or amino alcohol substituents (e.g., compound 31).
  • Unlike compound 32, which incorporates an amino acid ester, the target compound lacks chiral centers, suggesting differences in metabolic stability or enzymatic interactions.

Pharmacological and Physicochemical Properties

Table 2: Pharmacological Activity Comparison

Compound Class/Example Biological Activity Substituent Impact Reference
Phenoxy acetamides (e.g., compounds 38–40) Anticancer (HCT-1, MCF-7 cells) Quinazoline sulfonyl groups enhance activity
Substituted phenoxy acetamides (e.g., bicyclic derivatives) Anti-inflammatory, analgesic Bulky substituents improve target selectivity
Benzothiazole acetamides (e.g., trifluoromethyl derivatives) Enhanced metabolic stability Trifluoromethyl increases lipophilicity
2-(Benzyloxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide Hypothesized: Antioxidant or anti-inflammatory Hydroxyl/methoxy groups may improve solubility

Key Observations :

  • The benzyloxy group in the target compound is shared with N-(benzyloxy)-2-chloroacetamide derivatives (), which exhibit antioxidant and antimicrobial activities. The absence of chlorine or selenium in the target compound may reduce toxicity but limit redox-modulating capabilities .

Molecular Weight and Functional Group Analysis

Table 3: Molecular Properties

Compound Molecular Formula Molecular Weight Functional Groups
2-(Benzyloxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide C₁₈H₂₇NO₄ ~321.4 Benzyloxy, hydroxyl, methoxy, acetamide
N-[4-(Benzyloxy)-3-methoxyphenethyl]-2-[3-(benzyloxy)-4-methoxyphenyl]acetamide C₃₄H₃₆N₂O₆ ~592.7 Dual benzyloxy, methoxy, phenethyl
2-(5-(Benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino)-N-(3,4-dichlorophenyl)acetamide C₂₈H₂₂Cl₄N₂O₄S 624.36 Sulfonyl, dichlorophenyl

Key Observations :

  • The target compound’s molecular weight (~321.4) is significantly lower than multi-benzyloxy or sulfonamide-containing analogs (e.g., 592.7 in ), suggesting better membrane permeability and oral bioavailability.

Q & A

Q. What synthetic routes are recommended for preparing 2-(benzyloxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide, and how can structural purity be validated?

A common approach involves coupling a benzyloxy-acetic acid derivative with a hydroxy-methoxy-butylamine intermediate under amidation conditions. For example, analogous acetamides are synthesized via refluxing equimolar amounts of amine and acylating agent in ethanol, followed by recrystallization (e.g., as described for N-(2-methoxy-benzyl)acetamide) . Post-synthesis, structural validation requires multi-spectral analysis:

  • NMR : Confirm proton environments (e.g., benzyloxy aromatic protons at ~7.3–7.5 ppm, methoxy groups at ~3.3 ppm) and absence of unreacted starting materials .
  • IR : Verify amide C=O stretching (~1650–1680 cm⁻¹) and hydroxyl O-H absorption (~3200–3500 cm⁻¹) .
  • Mass Spectrometry : Ensure molecular ion peaks align with the expected molecular weight .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

Crystallization typically involves slow evaporation or cooling of a solvent mixture. For related acetamides, ethyl acetate/hexane mixtures yield single crystals suitable for X-ray analysis . Key steps include:

  • Solvent Selection : Use polar aprotic solvents (e.g., acetonitrile) to enhance solubility, followed by diffusion with non-polar solvents.
  • Temperature Control : Gradual cooling from reflux to room temperature minimizes crystal defects .
  • Hirshfeld Analysis : Post-crystallization, quantify intermolecular interactions (e.g., hydrogen bonds, π-π stacking) to assess packing efficiency .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the biological activity of this compound?

  • DFT Calculations : Use B3LYP/6-311G++(d,p) basis sets to compute frontier molecular orbitals (FMOs) and electrostatic potential (MEP) surfaces. These reveal nucleophilic/electrophilic sites and reactivity trends . For example, a small HOMO-LUMO gap (<4 eV) suggests potential redox activity relevant to enzyme inhibition .
  • Molecular Docking : Dock the compound into target proteins (e.g., Tankyrase-1/2 for anticancer studies) using AutoDock Vina. Prioritize binding poses with favorable hydrogen bonds (e.g., amide N-H⋯O interactions) and hydrophobic contacts with aromatic residues .

Q. How can spectroscopic discrepancies (e.g., unexpected peaks in NMR) be resolved during structural analysis?

  • Dynamic Effects : Rotameric equilibria in the benzyloxy or methoxy groups may split peaks. Variable-temperature NMR (e.g., 25–60°C) can coalesce signals and confirm conformational exchange .
  • Impurity Identification : Compare experimental mass spectra with theoretical fragments (e.g., m/z for hydrolyzed byproducts). LC-MS/MS or 2D-COSY NMR helps isolate overlapping signals .

Q. What strategies mitigate side reactions (e.g., oxidation or racemization) during synthesis?

  • Protective Groups : Temporarily protect the hydroxyl group (e.g., using TBSCl) to prevent undesired oxidation during amidation .
  • Low-Temperature Reactions : Conduct acylation at 0–5°C to minimize racemization of chiral centers .
  • Catalytic Optimization : Use HOBt/DCC coupling agents to enhance amide bond formation efficiency and reduce side products .

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